3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid
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Overview
Description
3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid is an organic compound characterized by its complex structure, which includes a benzoic acid moiety linked to a sulfonyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 2-methoxy-5-(methylethyl)aniline and 3-aminobenzoic acid.
Sulfonylation: The aniline derivative undergoes sulfonylation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Coupling Reaction: The sulfonylated product is then coupled with 3-aminobenzoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for sulfonylation and coupling steps, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate (CAN).
Reduction: The nitro group, if present, can be reduced to an amino group using hydrogenation or metal hydrides.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Conversion of methoxy to hydroxyl groups.
Reduction: Conversion of nitro to amino groups.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
Chemistry
In organic synthesis, 3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile building block.
Biology
This compound may be explored for its potential biological activities, such as anti-inflammatory or antimicrobial properties, due to the presence of the sulfonyl and benzoic acid groups.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential as drug candidates, particularly in targeting specific enzymes or receptors.
Industry
In the materials science industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The sulfonyl group could form strong interactions with amino acid residues, while the benzoic acid moiety might enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid
- 3-({[2-Methoxy-4-(methylethyl)phenyl]sulfonyl}amino)benzoic acid
- 3-({[2-Hydroxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid
Uniqueness
Compared to similar compounds, 3-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid may exhibit unique properties due to the specific positioning of the methoxy and sulfonyl groups. These structural differences can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest for further study.
Properties
IUPAC Name |
3-[(2-methoxy-5-propan-2-ylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11(2)12-7-8-15(23-3)16(10-12)24(21,22)18-14-6-4-5-13(9-14)17(19)20/h4-11,18H,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVNLKHSCCDPBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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